Boc-d-アスパラギン酸-otbu

説明

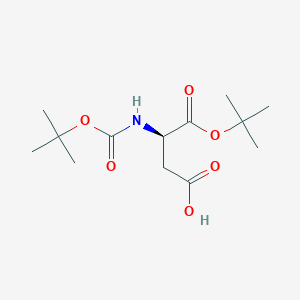

The compound N-α-t.-Boc-L-aspartic acid α-t.-butyl ester (commonly known as Boc-d-asp-otbu) is an organic molecule used primarily in peptide synthesis. It is a derivative of aspartic acid, modified to include a tert-butyl ester and a tert-butoxycarbonyl (Boc) protecting group. These modifications make it a valuable reagent in the synthesis of peptides and proteins by protecting the amino and carboxyl groups from undesired reactions during the synthesis process .

科学的研究の応用

N-α-t.-Boc-L-aspartic acid α-t.-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

Bioconjugation: Employed in the modification of proteins and peptides for various biochemical applications

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide. The carboxyl group is then protected by esterification with tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions: N-α-t.-Boc-L-aspartic acid α-t.-butyl ester undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc protecting group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid.

Ester Hydrolysis: Hydrolysis of the tert-butyl ester group to yield the free carboxylic acid.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Ester Hydrolysis: Aqueous acids or bases.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and other peptide coupling reagents

Major Products Formed:

Deprotected Aspartic Acid Derivatives: After removal of the Boc group.

Peptides and Proteins: Formed through coupling reactions with other amino acids

作用機序

The primary function of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester is to protect the amino and carboxyl groups of aspartic acid during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the tert-butyl ester protects the carboxyl group. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds .

類似化合物との比較

- N-α-t.-Boc-L-aspartic acid α-t.-butyl ester

- N-α-t.-Boc-L-aspartic acid α-benzyl ester

- N-α-t.-Boc-L-glutamic acid α-t.-butyl ester

Uniqueness: N-α-t.-Boc-L-aspartic acid α-t.-butyl ester is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. Compared to other similar compounds, it offers a balance of protection and ease of removal, making it a preferred choice in many synthetic applications .

生物活性

Boc-D-Asp-OtBu, a derivative of aspartic acid, has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

Boc-D-Asp-OtBu (CAS No. 34582-32-6) is characterized by its tert-butoxycarbonyl (Boc) protective group on the amino group and a tert-butoxy (OtBu) group on the side chain. Its chemical formula is , with a molecular weight of 273.33 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

Synthesis

The synthesis of Boc-D-Asp-OtBu typically involves the protection of the aspartic acid moiety followed by coupling reactions to form peptide bonds. Various methods have been employed, including:

- Stepwise Synthesis : Utilizing Boc-protected amino acids in solid-phase peptide synthesis (SPPS).

- Fragment Condensation : Combining shorter peptide fragments to construct larger bioactive peptides.

1. Peptide Hormonal Activity

Research indicates that Boc-D-Asp-OtBu plays a role in influencing hormonal activities, particularly in insect models. A study demonstrated that peptides containing Boc-D-Asp-OtBu affected oogenesis in Sarcophaga bullata, where varying concentrations led to significant changes in egg development and yolk deposition patterns .

2. Renin Inhibition

Boc-D-Asp-OtBu has been explored for its potential as a renin inhibitor. In studies involving salt-depleted marmosets, it was found to inhibit plasma renin activity (PRA) effectively, lowering blood pressure for several hours post-administration . This suggests its potential application in managing hypertension.

3. Ergogenic Effects

Amino acid derivatives like Boc-D-Asp-OtBu are recognized for their ergogenic properties, influencing physical performance by modulating hormone secretion and enhancing recovery from exercise-induced muscle damage . This has implications for sports nutrition and recovery protocols.

Study 1: Oogenesis in Insects

A detailed study examined the effects of various peptide sequences containing Boc-D-Asp-OtBu on egg development in Sarcophaga bullata. The results indicated that specific peptide configurations led to abnormal yolk granule formation and altered follicular epithelium proliferation, showcasing the compound's influence on reproductive biology .

Study 2: Hypertension Management

In a controlled experiment with marmosets, Boc-D-Asp-OtBu was shown to significantly reduce PRA levels when administered at a dosage of 10 mg/kg. The compound exhibited an IC50 value of against human renin, highlighting its specificity and potential therapeutic utility .

Data Table: Biological Activities of Boc-D-Asp-OtBu

特性

IUPAC Name |

(3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUQRYTYJIYLTF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427147 | |

| Record name | Boc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77004-75-2 | |

| Record name | Boc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。